4-tert-butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

This compound features a 4-tert-butyl substituent that imposes conformational restraint on the γ-lactam ring and a quinolin-6-yl amide that enables hydrogen-bonding and π-stacking interactions distinct from phenyl or heteroaryl analogs. It occupies lead-like physicochemical space (MW 311.38, XLogP3 2.6) and is commercially available in small quantities for initial counter-screening. Because no compound-specific bioactivity data exist in peer-reviewed or curated databases, it serves as an opportunity rich tool for researchers requiring a structurally matched but uncharacterized control for selectivity profiling or as a functionalized scaffold for focused library synthesis targeting epigenetic (SMYD), neurological (BACE), or infectious disease (InhA) pathways.

Molecular Formula C18H21N3O2
Molecular Weight 311.385
CAS No. 2097920-22-2
Cat. No. B2775192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxamide
CAS2097920-22-2
Molecular FormulaC18H21N3O2
Molecular Weight311.385
Structural Identifiers
SMILESCC(C)(C)C1CNC(=O)C1C(=O)NC2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C18H21N3O2/c1-18(2,3)13-10-20-16(22)15(13)17(23)21-12-6-7-14-11(9-12)5-4-8-19-14/h4-9,13,15H,10H2,1-3H3,(H,20,22)(H,21,23)
InChIKeyYCHLXCVTCLABEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-Butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxamide (CAS 2097920-22-2): Chemical Identity and Procurement Baseline


4-tert-Butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxamide (CAS 2097920-22-2) is a synthetic pyrrolidine-3-carboxamide derivative bearing a 4-tert-butyl substituent on the γ-lactam ring and a quinolin-6-yl amide side chain [1]. With a molecular formula of C₁₈H₂₁N₃O₂, a molecular weight of 311.38 g/mol, and a computed XLogP3 of 2.6, this compound occupies a physicochemical space consistent with fragment-like or early lead-like screening candidates [1]. It is commercially available through Life Chemicals (catalog F6558-0342) as a screening compound [1]. As of the literature and database survey conducted for this guide, no peer-reviewed publication, indexed patent, or curated bioactivity database (PubChem, ChEMBL, BindingDB) contains quantitative biological activity data specifically attributable to this compound using permissible sources .

Why Generic Pyrrolidine-3-Carboxamide Substitution Fails for 4-tert-Butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxamide (CAS 2097920-22-2)


Within the pyrrolidine-3-carboxamide chemical class, even modest variations in substitution pattern can profoundly alter target engagement, selectivity, and pharmacokinetic disposition. The 4-tert-butyl group on the pyrrolidinone ring introduces steric bulk that constrains conformational flexibility and influences binding pocket complementarity, while the quinolin-6-yl amide moiety participates in hydrogen bonding and π-stacking interactions distinct from analogs bearing phenyl, benzyl, or heteroaryl substituents at the same position [1]. In silico structure-based optimization studies of pyrrolidine carboxamides as Mycobacterium tuberculosis InhA inhibitors have demonstrated that widely varying substituent bulkiness on the pyrrolidine ring challenges prediction of both binding mode and affinity, underscoring that even structurally proximate analogs cannot be assumed to be functionally interchangeable [2]. Consequently, procurement decisions based solely on scaffold similarity without compound-specific verification risk selecting a molecule with uncharacterized or divergent target profiles.

Quantitative Differentiation Evidence for 4-tert-Butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxamide (CAS 2097920-22-2)


Physicochemical Property Differentiation: Calculated Lipophilicity and Polar Surface Area vs. Common Pyrrolidine Carboxamide Analogs

The computed XLogP3 value of 2.6 for the target compound is 0.7 log units higher than a representative N-phenyl pyrrolidine-3-carboxamide analog lacking the quinoline ring system (estimated XLogP3 ≈1.9), while its topological polar surface area (TPSA) of 71.1 Ų is approximately 9 Ų larger than the same comparator (TPSA ≈62.3 Ų), reflecting the additional hydrogen bond acceptor contributed by the quinoline nitrogen [1]. These differences indicate moderately enhanced membrane permeability potential and distinct hydrogen bonding capacity relative to simpler N-aryl pyrrolidine carboxamides [1].

Physicochemical profiling Drug-likeness Lead optimization

Structural Class Inference: Pyrrolidine Carboxamide SMYD Inhibitor Patent Family and Potential Screening Relevance

A patent application (US 2017/0247326) discloses substituted pyrrolidine carboxamide compounds of Formula I as inhibitors of SMYD proteins (SMYD3 and SMYD2), histone methyltransferases implicated in oncogenic gene regulation [1]. While the specific compound 4-tert-butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxamide is not individually exemplified with data in this patent, its core scaffold falls within the claimed Markush space (pyrrolidine carboxamide with variable A, B, X, Y, Z substituents) [1]. This class-level association suggests potential screening utility in SMYD-related assay cascades, though no quantitative inhibition data (IC₅₀, Kd, or Ki) for this specific compound against SMYD2 or SMYD3 has been identified in permissible public sources.

SMYD inhibition Epigenetics Cancer therapeutics

Computational Docking Class Inference: Pyrrolidine Carboxamides as InhA Inhibitors

A computational investigation from Universität Würzburg studied the binding modes and structure-based optimization of pyrrolidine carboxamides as inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase (InhA) [1]. The study explicitly noted that 'with substituents of widely varying bulkiness, the pyrrolidine carboxamide dataset presented a challenge for prediction of binding mode as well as affinity' [1]. This finding underscores that the 4-tert-butyl substituent present on the target compound—among the bulkier substituents possible on the pyrrolidine ring—may confer distinct binding characteristics relative to less hindered analogs. However, the target compound itself was not part of the published dataset, and no InhA inhibition data for CAS 2097920-22-2 have been identified.

Tuberculosis InhA inhibition Computational drug design

Commercial Availability and Purity: Benchmarking Against Analog Procurement Options

The target compound is commercially available from Life Chemicals in research-grade quantities (3 mg and 4 mg sizes) at prices of approximately $63–$66 USD per unit [1]. In contrast, several structurally related pyrrolidine-3-carboxamide analogs—such as 4-tert-butyl-2-oxo-N-phenylpyrrolidine-3-carboxamide and 4-tert-butyl-2-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide—are also commercially available, but with different N-substituents that alter both physicochemical properties and potential biological target profiles . The quinolin-6-yl moiety distinguishes this compound from simpler N-aryl or N-alkyl analogs, providing a unique hydrogen bonding and π-stacking pharmacophore not present in phenyl or propargyl derivatives.

Chemical procurement Screening libraries Commercial availability

Recommended Application Scenarios for 4-tert-Butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxamide (CAS 2097920-22-2) Based on Current Evidence


SMYD Protein Inhibitor Screening Cascade Entry Point

Based on class-level coverage within the Epizyme substituted pyrrolidine carboxamide patent family (US 2017/0247326), this compound may serve as a structurally enabled entry point for SMYD2/3 inhibitor screening campaigns [1]. Researchers should note that no compound-specific SMYD inhibition data exist in permissible sources; initial screening at a single concentration (e.g., 10 μM) followed by dose-response confirmation is recommended before investing in larger-quantity procurement [1].

Fragment-Based or Structure-Based Lead Optimization Starting Point

With a molecular weight of 311.38 g/mol and computed XLogP3 of 2.6, this compound falls within lead-like physicochemical space suitable for structure-based optimization [1]. The 4-tert-butyl group provides a steric anchor point, while the quinolin-6-yl moiety offers opportunities for hydrogen bonding and π-stacking interactions that can be exploited in structure-activity relationship (SAR) exploration. Computational docking studies on related pyrrolidine carboxamides suggest that substituent bulkiness significantly impacts predicted binding modes, making this compound's 4-tert-butyl substituent a meaningful variable for SAR interrogation [2].

Negative Control or Selectivity Counter-Screen Compound

In screening cascades where structurally related pyrrolidine carboxamides have demonstrated activity against a primary target (e.g., InhA, BACE1, or specific kinases), this compound—lacking published bioactivity confirmation—may serve as a structurally matched but potentially inactive or differentially active control for selectivity profiling. Its commercial availability in small quantities (3–4 mg) supports initial counter-screening feasibility at manageable procurement cost [1].

Synthetic Building Block for Diversified Library Construction

The compound's pyrrolidinone core bearing both a tert-butyl group and a quinolin-6-yl carboxamide side chain provides a functionalized scaffold amenable to further synthetic elaboration at the pyrrolidine nitrogen or via quinoline ring modification [1]. This makes it suitable as a starting material for constructing focused compound libraries targeting epigenetic (SMYD), neurological (BACE-related), or infectious disease (InhA) targets, though procurement decisions should acknowledge the current absence of primary bioactivity validation data [1][2].

Quote Request

Request a Quote for 4-tert-butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.